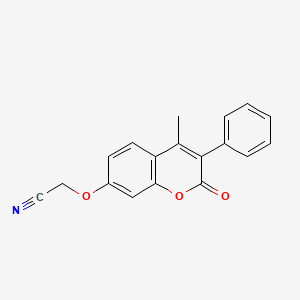

![molecular formula C6H4BrN3O B2401755 6-溴咪唑并[1,2-a]嘧啶-5(1H)-酮 CAS No. 140685-72-9](/img/structure/B2401755.png)

6-溴咪唑并[1,2-a]嘧啶-5(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoimidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular formula of 6-bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The structure of imidazopyridine is divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .Chemical Reactions Analysis

The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine. 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C]cyanoacetamide as the source of the radiolabel .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine is a pale yellow solid . It has a melting point between 76.0-82.0°C . It is slightly soluble in water .科学研究应用

Organic Synthesis

Imidazo[1,2-a]pyrimidines serve as a versatile scaffold in organic synthesis . They can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

These compounds have wide-ranging applications in medicinal chemistry . Many drugs contain these moieties at their cores . They have the ability to bind with various living systems, which makes them quite important .

Biological Applications

Imidazo[1,2-a]pyrimidines have multifarious biological activity . This includes potential applications in the development of new chemosynthetic strategies and drug development .

Chiral Compounds Synthesis

They can be used in the synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a key role in many biological processes.

Aza-Michael–Mannich Reaction

Imidazo[1,2-a]pyrimidines can be used in the aza-Michael–Mannich reaction . This is a type of chemical reaction used in organic chemistry, where a compound with a multiple bond reacts with a compound containing an acidic proton to form a new compound.

Functionalization at 3-Positions

The 3-position of imidazo[1,2-a]pyrimidines can be functionalized to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

Luminescent Materials

Some imidazo[1,2-a]pyrimidines derivatives are known to exhibit luminescence . This property can be exploited in the development of new materials for optoelectronic devices .

Catalysis

Imidazo[1,2-a]pyrimidines can also serve as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .

Photovoltaic Devices

Due to their electronic properties, some imidazo[1,2-a]pyrimidines derivatives can be used in the fabrication of organic photovoltaic devices .

Sensors

The luminescent properties of some imidazo[1,2-a]pyrimidines derivatives can be used in the development of sensors .

Pharmaceuticals

Many pharmaceuticals contain imidazo[1,2-a]pyrimidines at their cores due to their ability to bind with various living systems .

Biochemical Research

Imidazo[1,2-a]pyrimidines can be used as probes in biochemical research due to their ability to interact with various biological targets .

安全和危害

属性

IUPAC Name |

6-bromo-1H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUOAWXLSHOGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C(=CN=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)